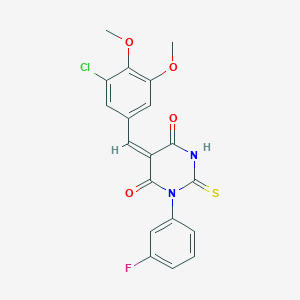
1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene is a chemical compound that belongs to the group of nitrovinyl-substituted phenyl ethers. It has been widely studied for its potential applications in scientific research, particularly in the fields of organic chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene is not fully understood. However, it is believed to act as a ligand for certain receptors and enzymes, leading to changes in their activity and function. It may also interact with cellular membranes and affect their properties.
Biochemical and Physiological Effects:
Studies have shown that 1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. It has also been investigated for its potential as an anti-inflammatory and anti-cancer agent. However, further studies are needed to fully understand its effects and potential applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene is its potential as a building block for the synthesis of other compounds with potential biological activity. It is also relatively easy to synthesize using the optimized method described above. However, one of the limitations of using this compound in lab experiments is its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of 1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene. One area of interest is its potential as a fluorescent probe for imaging studies. Another area of interest is its potential as an anti-inflammatory and anti-cancer agent. Further studies are needed to fully understand its mechanism of action and potential applications in these areas. Additionally, the synthesis method may be further optimized to improve yield and purity of the final product.
Méthodes De Synthèse
The synthesis of 1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene involves the reaction of 1-Bromo-3-ethoxy-5-iodo-2-propoxybenzene with nitroethylene in the presence of a palladium catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. This synthesis method has been optimized through various studies, and it is considered to be an efficient and reliable method for the preparation of 1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene.
Applications De Recherche Scientifique
1-Bromo-3-ethoxy-5-(2-nitrovinyl)-2-propoxybenzene has been studied for its potential applications in various scientific research fields. In organic chemistry, it has been used as a building block for the synthesis of other compounds with potential biological activity. In biochemistry, it has been studied for its potential as a ligand for various receptors and enzymes. It has also been investigated for its potential as a fluorescent probe for imaging studies.
Propriétés
Formule moléculaire |
C13H16BrNO4 |
|---|---|
Poids moléculaire |
330.17 g/mol |
Nom IUPAC |
1-bromo-3-ethoxy-5-[(Z)-2-nitroethenyl]-2-propoxybenzene |
InChI |
InChI=1S/C13H16BrNO4/c1-3-7-19-13-11(14)8-10(5-6-15(16)17)9-12(13)18-4-2/h5-6,8-9H,3-4,7H2,1-2H3/b6-5- |
Clé InChI |
APJMYWFBOOWKOW-WAYWQWQTSA-N |
SMILES isomérique |
CCCOC1=C(C=C(C=C1Br)/C=C\[N+](=O)[O-])OCC |
SMILES |
CCCOC1=C(C=C(C=C1Br)C=C[N+](=O)[O-])OCC |
SMILES canonique |
CCCOC1=C(C=C(C=C1Br)C=C[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286200.png)
![2-chloro-4-(5-{(E)-[5-(4-methoxyphenyl)-7-methyl-3-oxo-6-(phenylcarbamoyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B286201.png)
![2-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286204.png)
![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B286205.png)
![N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B286209.png)
![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B286210.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide](/img/structure/B286212.png)
![N-(3-chlorophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286214.png)
![N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286215.png)
![N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286217.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide](/img/structure/B286218.png)

![ethyl (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B286220.png)
